5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride
Overview
Description
5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride is an organic compound with the molecular formula C11H11ClO and a molecular weight of 194.66 g/mol . It is a derivative of naphthalene, specifically a carbonyl chloride derivative, and is used in various chemical synthesis processes.
Mechanism of Action
Target of Action
The primary targets of 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride are currently unknown .
Mode of Action
Given its structural similarity to other carbonyl chloride compounds, it may act as an electrophile, reacting with nucleophilic sites in biological molecules .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown . These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
As research progresses, we can expect to gain more insight into these effects .
Action Environment
Factors such as temperature, pH, and the presence of other molecules could potentially affect the compound’s activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride typically involves the chlorination of 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid. This reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl) as chlorinating agents under reflux conditions . The reaction proceeds as follows:
C11H12O2+SOCl2→C11H11ClO+SO2+HCl
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure efficient and consistent production. The use of automated systems allows for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it hydrolyzes to form 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid and hydrochloric acid.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form amides under mild conditions.
Alcohols: Reacts with alcohols in the presence of a base to form esters.
Water: Hydrolyzes in aqueous conditions to form the corresponding carboxylic acid.
Major Products Formed
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acid: Formed from hydrolysis.
Scientific Research Applications
5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: Used in the modification of biomolecules for studying biological processes.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydronaphthalene-1-carboxylic acid: The precursor to 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride.
1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid: Another naphthalene derivative with similar reactivity.
Uniqueness
This compound is unique due to its specific reactivity as an acyl chloride, making it a valuable intermediate in organic synthesis. Its ability to form a wide range of derivatives through substitution reactions highlights its versatility in chemical research and industrial applications.
Properties
IUPAC Name |
5,6,7,8-tetrahydronaphthalene-1-carbonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c12-11(13)10-7-3-5-8-4-1-2-6-9(8)10/h3,5,7H,1-2,4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXIAUXKXOZCTGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372971 | |
Record name | 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
110808-69-0 | |
Record name | 5,6,7,8-Tetrahydronaphthalene-1-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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